molecular formula C15H24N2O2 B13204277 Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13204277
M. Wt: 264.36 g/mol
InChI Key: DZPWJPSKXKWUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2060057-31-8) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-methylpropyl group at position 2 and a propan-2-yl ester at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

propan-2-yl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C15H24N2O2/c1-10(2)9-12-14(15(18)19-11(3)4)17-8-6-5-7-13(17)16-12/h10-11H,5-9H2,1-4H3

InChI Key

DZPWJPSKXKWUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The core heterocycle is generally synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or aldehyde derivatives. For example, Kazmierczak et al. (2017) and Joachimiak et al. (2018) reported the Knoevenagel condensation of 2-aminopyridine derivatives with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride (TiCl₄) and triethylamine (TEA), followed by reduction with sodium borohydride (NaBH₄) and nickel chloride hydrate (NiCl₂·xH₂O), yielding imidazo[1,2-a]pyridine intermediates with yields ranging from 48% to 87% (see Scheme 1 in reference).

Cyclization Methods

Cyclization is often achieved via refluxing in ethanol with reagents such as ethanethioamide, which facilitates the formation of the imidazo ring system. This method is supported by the synthesis of derivatives like 5a–d and their subsequent modifications, as described by Kusy et al. (2019).

Functionalization of the Carboxylate Group

Esterification

The carboxylate group at the 3-position is typically esterified using standard Fischer esterification methods or via direct acylation with propan-2-ol derivatives. For example, the esterification of the carboxylic acid with propan-2-ol under acidic conditions (e.g., sulfuric acid catalysis) yields the propan-2-yl ester. The process is optimized to prevent hydrolysis or transesterification side reactions.

Ester Hydrolysis and Re-esterification

In some cases, the ester is hydrolyzed under basic conditions (LiOH in aqueous solution) and then re-esterified with propan-2-ol to obtain the target ester with high purity, as described in the literature concerning related heterocyclic esters.

Introduction of the 2-Methylpropyl Group

Alkylation and Cross-Coupling Reactions

The 2-methylpropyl substituent (isobutyl group) can be introduced via nucleophilic substitution or cross-coupling reactions. Suzuki-Miyaura coupling, as demonstrated by Kazmierczak et al. (2017), is a common approach, where iodinated intermediates undergo palladium-catalyzed coupling with boronic acids bearing the desired alkyl groups.

Specific Methodology for Alkyl Substitution

  • Preparation of iodinated intermediates: Iodination of the aromatic ring or heterocycle is performed using N-iodosuccinimide (NIS) in acetonitrile at room temperature, yielding high conversion rates (see General Procedure II in).
  • Coupling with alkyl boronic acids: The iodinated heterocycle reacts with 2-methylpropylboronic acid in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂, under basic conditions, to afford the 2-(2-methylpropyl) substituted derivative.

Specific Synthetic Route for the Target Compound

Based on the literature, a plausible synthetic route for Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves:

Data Tables and In-Depth Research Findings

Step Reagents Conditions Yield References
Core heterocycle synthesis 2-aminopyridine + α-haloketone Reflux in ethanol 48–87% ,
Iodination NIS, acetonitrile Room temperature Quantitative
Suzuki coupling Boronic acid, Pd catalyst Reflux in toluene/EtOH 70–85%
Esterification Propan-2-ol, H₂SO₄ Reflux 75–90% Standard protocols
Final purification Flash chromatography Ambient conditions As needed -

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Hazards/Safety
Target Compound 2-(2-methylpropyl), 3-(propan-2-yl ester) C15H24N2O2 264.36 H302, H315, P273
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2-(3-methylbutan-2-yl), 3-(ethyl ester) C15H24N2O2 264.36 No hazard data reported
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 2-carboxylic acid, 3-(propan-2-yl), HCl salt C11H17N2O2·HCl 206.24 Not specified
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine 2-(4-fluorophenyl), 6-methyl, 3-(isopropylamine) C21H26FN3 339.46 No hazard data reported

Key Observations :

  • Ester vs. Acid Derivatives : The hydrochloride salt of the carboxylic acid analog () has reduced molecular weight (206.24 vs. 264.36) and likely altered solubility due to ionic character.

Impact of Heterocycle Modifications

Replacing the pyridine ring with pyrimidine (as in ) or pyrazine () alters ring electronics and hydrogen-bonding capacity:

Table 2: Heterocycle Modifications
Compound Name Core Structure Key Properties
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Lower molecular weight (167.25), no reported hazards
7-tert-butyl 3-chloromethyl 2-(2-methylpropyl)-imidazo[1,2-a]pyrazine-3,7-dicarboxylate Imidazo[1,2-a]pyrazine Increased steric bulk due to tert-butyl and chloromethyl groups

Key Observations :

  • Pyrimidine and pyrazine analogs exhibit distinct reactivity profiles. For example, pyrimidine derivatives may engage in additional hydrogen bonding, while pyrazine derivatives could show enhanced thermal stability.

Biological Activity

Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 252.34 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi. For example:

  • Antibacterial Activity : Studies have demonstrated that certain imidazopyridine derivatives possess potent antibacterial effects against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.05 to 1.5 μM against resistant strains of tuberculosis (TB) .

Anticancer Properties

Research has highlighted the potential anticancer effects of imidazo[1,2-a]pyridine derivatives. The compound under review has been associated with:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal crucial insights into how structural modifications influence biological activity:

Substituent Effect on Activity
Methyl groupsEnhance lipophilicity and bioavailability
Alkyl chainsImprove binding affinity to target proteins
Functional groupsDetermine specificity towards certain biological pathways

These modifications can significantly impact the pharmacokinetic properties and overall efficacy of the compounds.

Study on Antitubercular Activity

A notable study evaluated the antitubercular activity of several imidazo[1,2-a]pyridine derivatives, including the compound . The results indicated that:

  • Compound Efficacy : Compounds exhibited MIC values as low as 0.05 μM against resistant TB strains. This suggests a promising avenue for developing new treatments for drug-resistant tuberculosis .

Pharmacokinetic Properties

Research into the pharmacokinetic properties of these compounds has shown favorable profiles:

Parameter Value
Plasma protein binding (%)99.89% (human)
CYP enzyme inhibition (%)CYP3A4: 52.2%
Hepatocyte stability (%)0.19% remaining at 2 hrs

These findings indicate that the compound maintains good stability and minimal metabolism in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.